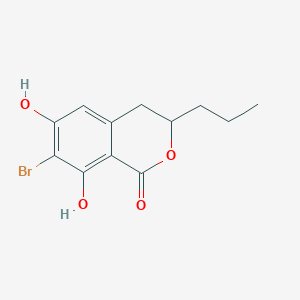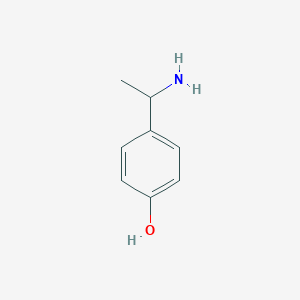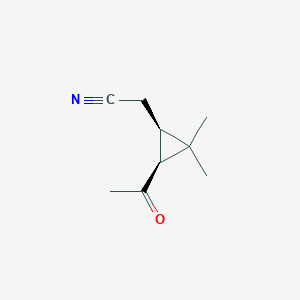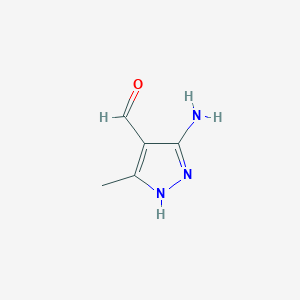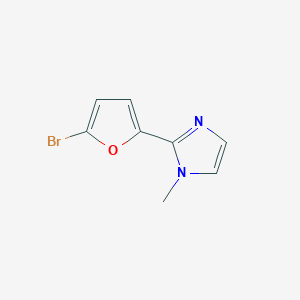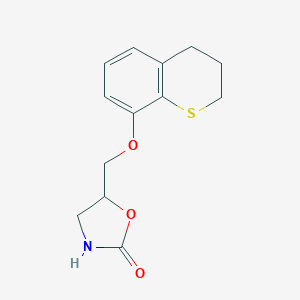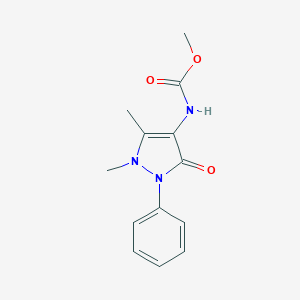
4-Aminoantipyrine N-Carbamic Acid Methyl Ester
Overview
Description
4-Aminoantipyrine N-Carbamic Acid Methyl Ester is a chemical compound that belongs to the pyrazoline family. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with acetylcholine receptors, which play a crucial role in transmitting neural pulses .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the biochemical processes . For instance, they may inhibit or enhance the activity of the target, leading to downstream effects.
Biochemical Pathways
Based on its potential interaction with acetylcholine receptors, it could influence neurotransmission processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its potential interaction with acetylcholine receptors suggests it could influence neural signaling .
Biochemical Analysis
Biochemical Properties
3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. The compound inhibits AchE activity, which can lead to changes in nerve impulse transmission . Additionally, it has been shown to interact with reactive oxygen species (ROS), influencing oxidative stress levels within cells .
Cellular Effects
The effects of 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to altered nerve impulse transmission, affecting cellular communication and function . Furthermore, its interaction with ROS can impact oxidative stress levels, leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester exerts its effects through several mechanisms. It binds to AchE, inhibiting its activity and thereby affecting nerve impulse transmission . Additionally, the compound interacts with ROS, influencing oxidative stress levels and potentially leading to changes in gene expression and enzyme activity . These interactions highlight the compound’s role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including impaired nerve impulse transmission and increased oxidative stress . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with AchE can affect the metabolism of acetylcholine, leading to changes in nerve impulse transmission . Additionally, the compound’s interaction with ROS can influence oxidative stress levels, impacting various metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed within various tissues, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester is essential for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Aminoantipyrine N-Carbamic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Aminoantipyrine N-Carbamic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline derivatives: Other compounds in the pyrazoline family share similar structural features and biological activities.
Carbamic acid derivatives: Compounds with carbamic acid groups may exhibit similar chemical reactivity and applications.
Uniqueness
4-Aminoantipyrine N-Carbamic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKKQIFQEAKSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143507 | |
| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10077-96-0 | |
| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
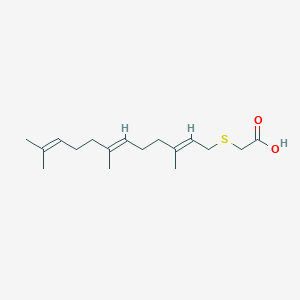
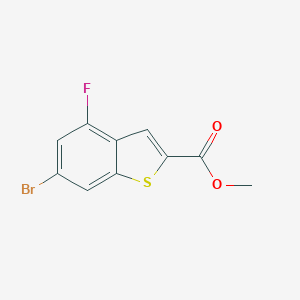
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
